1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetate
CAS No.: 2248394-95-6
Cat. No.: VC11584410
Molecular Formula: C18H20N2O6
Molecular Weight: 360.4 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248394-95-6 |
|---|---|
| Molecular Formula | C18H20N2O6 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | (1,3-dioxoisoindol-2-yl) 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetate |
| Standard InChI | InChI=1S/C18H20N2O6/c1-17(2,3)25-16(24)19-18(8-9-18)10-13(21)26-20-14(22)11-6-4-5-7-12(11)15(20)23/h4-7H,8-10H2,1-3H3,(H,19,24) |
| Standard InChI Key | RBJWEFYGSKKMRA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key functional groups: a phthalimide (1,3-dioxoisoindole) core, a Boc-protected amine attached to a cyclopropane ring, and an acetate linker. The phthalimide moiety contributes aromaticity and electron-withdrawing properties, while the cyclopropyl group introduces steric strain and conformational rigidity . The Boc group serves as a temporary protective layer for the amine, enabling selective reactivity during multi-step syntheses .
Molecular Formula and Weight
The molecular formula C₁₈H₂₀N₂O₆ corresponds to a molecular weight of 360.4 g/mol, as confirmed by high-resolution mass spectrometry . Key structural features include:
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Phthalimide core: Responsible for UV absorption at 254 nm, facilitating chromatographic detection.
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Cyclopropyl group: Enhances metabolic stability in drug candidates.
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Boc-protected amine: Provides stability under acidic conditions, enabling deprotection in later synthetic stages .
Systematic Nomenclature
The IUPAC name, (1,3-dioxoisoindol-2-yl) 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetate, systematically describes the compound’s structure. Synonyms include:
Synthesis and Preparation
Synthetic Pathways
The synthesis involves a four-step sequence starting from glycine derivatives and phthalic anhydride :
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Cyclopropanation: Reaction of tert-butoxycarbonyl-protected glycine with cyclopropane-1,1-diyldimethanol under Mitsunobu conditions.
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Acetylation: Esterification of the cyclopropane intermediate with chloroacetyl chloride.
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Phthalimide Conjugation: Coupling the acetylated product with phthalimide using N,N’-dicyclohexylcarbodiimide (DCC) .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product in 95% purity.
Optimization Conditions
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Temperature: Reactions proceed optimally at 0–25°C to prevent Boc group decomposition .
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Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acetylation steps.
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Solvents: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their inertness and solubility profiles .
Analytical Characterization
Table 1: Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.85–7.70 (m, 4H, Ar-H), 1.43 (s, 9H, Boc-CH3), 1.20–1.10 (m, 4H, cyclopropane) |
| ¹³C NMR | δ 170.5 (C=O), 155.2 (Boc C=O), 28.1 (Boc CH3) |
| IR | 1785 cm⁻¹ (C=O phthalimide), 1690 cm⁻¹ (Boc C=O) |
Chemical Reactivity and Applications
Deprotection and Functionalization
The Boc group undergoes acidolytic cleavage (e.g., HCl/dioxane) to yield a free amine, which participates in:
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Peptide couplings: Forms amide bonds with carboxylic acids via HOBt/EDCI activation .
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Cycloadditions: Reacts with maleimides to generate pyrrolidine derivatives, useful in polymer chemistry .
Stability Studies
The compound remains stable under ambient conditions (25°C, 60% RH) for >12 months but degrades in acidic media (pH <3) via phthalimide ring opening.
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
Protective Measures
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Personal protective equipment (PPE): Nitrile gloves, lab coat, goggles.
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Ventilation: Use fume hoods to avoid inhalation of dust.
Industrial and Research Applications
Pharmaceutical Intermediates
Evotec’s catalog highlights this compound’s role in synthesizing protease inhibitors and kinase modulators . Its cyclopropane moiety improves drug bioavailability by reducing oxidative metabolism.
Material Science
The phthalimide core serves as a photoinitiator in UV-curable resins, leveraging its strong absorbance at 254 nm .
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